molecular formula C16H18FNO4S B2964438 N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1105234-58-9

N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2964438
CAS No.: 1105234-58-9
M. Wt: 339.38
InChI Key: QCEPDEAZFMQIDD-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide ( 1105234-58-9) is a chemical compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C16H18FNO4S and a molecular weight of 339.38 g/mol, this sulfonamide derivative is a valuable building block for investigating new therapeutic pathways. This compound is primarily researched for its potential as a URAT1 inhibitor . The URAT1 transporter is a key regulator of uric acid reabsorption in the kidneys, making it a prominent target for the development of treatments for hyperuricemia and gout . Furthermore, structural analogues and related sulfonamide compounds have demonstrated activity as modulators of voltage-gated sodium channels (NaV) . Sodium channels are critical in neuronal signaling, and their modulation is a promising area of research for managing various neurological disorders and pain states, including neuropathic pain and inflammatory pain . The presence of the 4-fluorophenoxyethyl moiety in its structure is a feature also found in other biologically active molecules, such as anticonvulsant agents, highlighting its relevance in central nervous system (CNS) drug discovery . Researchers utilize this high-purity compound to explore its specific mechanism of action, structure-activity relationships (SAR), and its effects in in vitro and in vivo models. It is intended for use in assay development, high-throughput screening, and as a reference standard. Notice to Researchers: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans, animals, or as a food additive.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-12-3-8-15(21-2)16(11-12)23(19,20)18-9-10-22-14-6-4-13(17)5-7-14/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEPDEAZFMQIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

  • Molecular Formula : C16H18FNO3S
  • Molecular Weight : 321.38 g/mol
  • CAS Number : 920256-37-7

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains.

In Vitro Antimicrobial Testing

A study evaluated the effectiveness of this compound against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

CompoundBacterial StrainMIC (µg/mL)
1S. aureus ATCC 65384
2S. epidermidis8
3Enterococcus faecalis16

These results indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).

Cytotoxicity Assays

The cytotoxic effects were measured using the MTT assay, with the following IC50 values reported:

Cell LineIC50 (µg/mL)
HeLa12.5
MCF-715.0
SKOV-310.0

The compound exhibited significant cytotoxicity, particularly in ovarian cancer cells, suggesting its potential as a therapeutic agent in oncology.

Antioxidant Activity

Antioxidant properties were evaluated using DPPH radical scavenging assays. The compound demonstrated effective free radical scavenging activity:

Concentration (µg/mL)% Scavenging Activity
1045
2065
5085

These findings indicate that this compound may serve as a potent antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy Against MRSA : A case study highlighted the effectiveness of the compound against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of conventional antibiotics.
  • Combination Therapy in Cancer Treatment : Another study explored the use of this compound in combination with other chemotherapeutic agents, revealing enhanced anticancer effects and reduced side effects compared to monotherapy.
  • Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, providing a mechanistic understanding of its anticancer activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Notable Properties Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide 4-fluorophenoxyethyl, 2-methoxy, 5-methyl ~363.4 (calculated) High lipophilicity (fluorine and methyl groups); potential for DNA intercalation or enzyme inhibition Not explicitly reported, but inferred DNA-binding capacity from analogues
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide () 5-chloro, 2-methoxy, 4-sulfamoylphenethyl ~423.9 Increased polarity (sulfamoyl group); enhanced DNA interaction Cytotoxic activity against tumor cell lines; DNA intercalation
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide () 4-fluorophenyl-oxadiazole, thiophene-sulfonamide ~459.5 Rigid oxadiazole core; improved metabolic stability Potential kinase inhibition (inferred from docking studies)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide () Benzo[d][1,3]dioxol, 4-methylpiperazine 447.5 Enhanced solubility (piperazine); CNS penetration potential Not reported, but structural similarity to neuroactive compounds

Substituent Effects on Pharmacological Properties

  • Fluorine Substitution: The 4-fluorophenoxy group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues like those in . Fluorine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets .
  • Similar substituents in ’s compound showed improved DNA-binding affinity .
  • Heterocyclic Moieties : Analogues with oxadiazole () or benzo[d][1,3]dioxol () exhibit distinct electronic profiles. The oxadiazole ring in introduces rigidity, favoring target-specific interactions, while the piperazine in enhances solubility .

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